molecular formula C9H14N2O B13996982 6-(2-Methoxypropan-2-yl)pyridin-3-amine CAS No. 1428987-39-6

6-(2-Methoxypropan-2-yl)pyridin-3-amine

Cat. No.: B13996982
CAS No.: 1428987-39-6
M. Wt: 166.22 g/mol
InChI Key: QDRMMFXNFNWBSX-UHFFFAOYSA-N
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Description

6-(2-Methoxypropan-2-yl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 2-methoxypropan-2-yl group at the 6th position and an amine group at the 3rd position. Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxypropan-2-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the condensation of 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde to form a Schiff base ligand, which can then be further processed to obtain the desired compound . The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol, and the reaction conditions may include controlled temperature and time to optimize the yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher efficiency and yield, and may include additional purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxypropan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives of the compound.

Scientific Research Applications

6-(2-Methoxypropan-2-yl)pyridin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(2-Methoxypropan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit various biological activities . These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-(2-Methoxypropan-2-yl)pyridin-3-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1428987-39-6

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

6-(2-methoxypropan-2-yl)pyridin-3-amine

InChI

InChI=1S/C9H14N2O/c1-9(2,12-3)8-5-4-7(10)6-11-8/h4-6H,10H2,1-3H3

InChI Key

QDRMMFXNFNWBSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(C=C1)N)OC

Origin of Product

United States

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